molecular formula C19H19FN2O2S B2687993 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide CAS No. 2034595-40-7

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

Cat. No.: B2687993
CAS No.: 2034595-40-7
M. Wt: 358.43
InChI Key: HEVXKDOCGAPRSM-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a synthetic organic compound that features a complex structure combining a fluorophenyl group, a thioether linkage, an indole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide typically involves multiple steps:

  • Formation of the Thioether Linkage: : The initial step often involves the reaction of 4-fluorothiophenol with an appropriate halogenated precursor to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

  • Indole Derivative Synthesis: : The indole moiety can be synthesized through Fischer indole synthesis or other established methods. The indole derivative is then functionalized to introduce the hydroxyethyl group.

  • Coupling Reaction: : The final step involves coupling the thioether intermediate with the indole derivative. This is typically achieved through an amide bond formation reaction, using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions or with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding thioether chemistry and the behavior of fluorinated aromatic systems.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural components suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is explored for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate specific biological pathways is of particular interest.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety is known for its ability to bind to various biological targets, while the fluorophenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
  • 2-((4-bromophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
  • 2-((4-methylphenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide imparts unique properties such as increased metabolic stability and enhanced binding interactions with biological targets. This makes it distinct from its chloro, bromo, and methyl analogs, which may have different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-22-9-8-13-10-14(2-7-17(13)22)18(23)11-21-19(24)12-25-16-5-3-15(20)4-6-16/h2-10,18,23H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVXKDOCGAPRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CSC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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